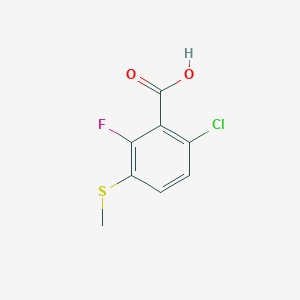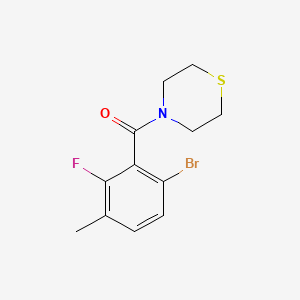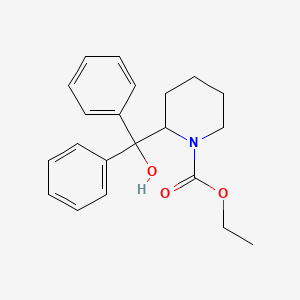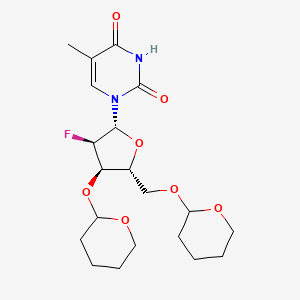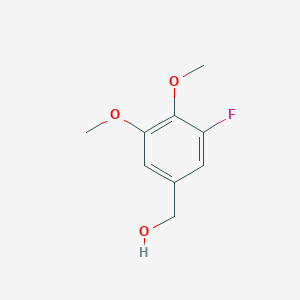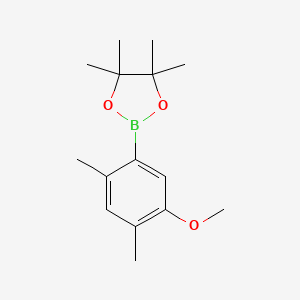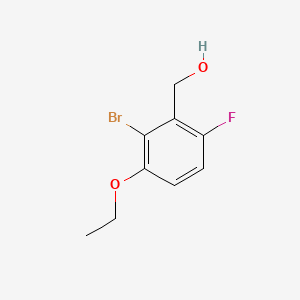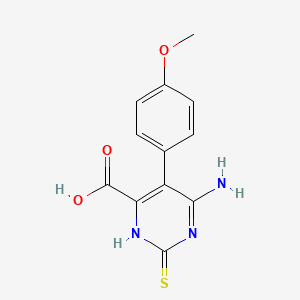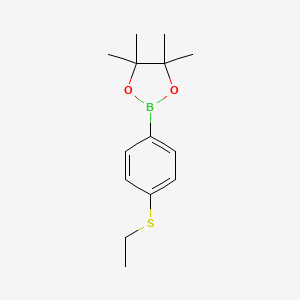
2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is bonded to a phenyl group substituted with an ethylthio group.
准备方法
The synthesis of 2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
化学反应分析
2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ethylthio group or the phenyl ring.
Substitution: The compound is particularly known for its role in substitution reactions, especially in the Suzuki–Miyaura coupling. Common reagents include palladium catalysts and bases such as potassium carbonate. The major products formed are typically biaryl compounds.
科学研究应用
2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used extensively in scientific research, particularly in:
Chemistry: It is a key reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for various studies.
作用机制
The primary mechanism by which 2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through the Suzuki–Miyaura coupling reaction. In this reaction, the boron atom in the dioxaborolane ring participates in a transmetalation step with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets are typically organic halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.
相似化合物的比较
Similar compounds to 2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other organoboron compounds used in cross-coupling reactions, such as:
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
What sets this compound apart is the presence of the ethylthio group, which can influence its reactivity and the types of products formed in reactions .
属性
分子式 |
C14H21BO2S |
|---|---|
分子量 |
264.2 g/mol |
IUPAC 名称 |
2-(4-ethylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO2S/c1-6-18-12-9-7-11(8-10-12)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3 |
InChI 键 |
CMIIBFLRPIVTRE-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



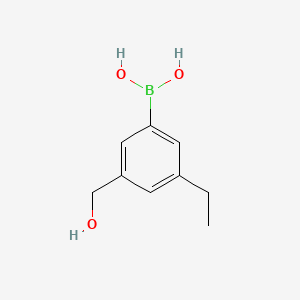
![1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)

